3-[(2-methylphenoxy)methyl]pyridine
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Overview
Description
3-[(2-methylphenoxy)methyl]pyridine is an organic compound with the molecular formula C13H13NO It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a phenoxy group substituted with a methyl group
Mechanism of Action
Target of Action
A structurally similar compound, 4-[(5-methoxy-2-methylphenoxy)methyl]pyridine, has been found to interact with hemoglobin subunit alpha and hemoglobin subunit beta . These proteins play a crucial role in oxygen transport in the body.
Mode of Action
This interaction could potentially alter the protein’s conformation, affecting its ability to bind oxygen and subsequently influencing oxygen transport .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[(2-methylphenoxy)methyl]pyridine. For instance, temperature can affect the rate of biodegradation of pyridine derivatives . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-methylphenoxy)methyl]pyridine typically involves the reaction of 2-methylphenol with a suitable pyridine derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste . These methods often use readily available reagents and provide high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-methylphenoxy)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxy and pyridine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
3-[(2-methylphenoxy)methyl]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
4-[(5-methoxy-2-methylphenoxy)methyl]pyridine: This compound has a similar structure but contains a methoxy group instead of a methyl group.
3-methylpyridine: A simpler derivative of pyridine with a methyl group at the 3-position.
Uniqueness
3-[(2-methylphenoxy)methyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxy group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
3-[(2-methylphenoxy)methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-11-5-2-3-7-13(11)15-10-12-6-4-8-14-9-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWKXJBUJQJULZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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